An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-N-methylacetamide-d8
An In-depth Technical Guide to the Chemical Properties of 2-Acetamido-N-methylacetamide-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-N-methylacetamide-d8 is a deuterated isotopologue of 2-Acetamido-N-methylacetamide. Stable isotope-labeled compounds such as this are crucial tools in pharmaceutical research and development. They are primarily utilized as internal standards in quantitative bioanalytical assays, such as mass spectrometry, to improve accuracy and precision. Deuteration can also subtly influence the pharmacokinetic and metabolic profiles of a drug, a property that is increasingly explored in drug design. This guide provides a comprehensive overview of the known chemical properties of 2-Acetamido-N-methylacetamide-d8 and its non-deuterated analog, along with general experimental workflows.
Chemical and Physical Properties
Quantitative data for 2-Acetamido-N-methylacetamide-d8 is not extensively documented in publicly available literature. However, the properties of its non-deuterated counterpart, 2-Acetamido-N-methylacetamide, offer a valuable reference point. The primary difference to expect from deuteration is an increase in molecular weight. Other physical properties such as melting point, boiling point, and solubility are generally not significantly altered by isotopic substitution.
Table 1: General and Physical Properties
| Property | 2-Acetamido-N-methylacetamide-d8 | 2-Acetamido-N-methylacetamide |
| CAS Number | 1219802-57-9[1] | 7606-79-3[2] |
| Molecular Formula | C₅H₂D₈N₂O₂[1] | C₅H₁₀N₂O₂[2] |
| IUPAC Name | 2-(acetylamino)-N-methylacetamide-d8 | 2-(acetylamino)-N-methylacetamide[2] |
| Synonyms | N-Acetylglycine N-Methylamide-d8, 2-(Acetylamino)-N-methylacetamide-d8, N-Acetyl-N'-methylglycinamide-d8[1] | AC-GLY-NHME, N-Acetylglycine Methylamide, N2-Acetyl-N-methylglycinamide |
| Molecular Weight | 138.20 g/mol (calculated) | 130.15 g/mol [2] |
| Appearance | White to light yellow powder or crystals (inferred) | White to light yellow powder to crystal |
| Melting Point | Not available | 152 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
| Storage Temperature | Room temperature, sealed in a dry environment[2] | Room temperature, sealed in a dry environment[2] |
Experimental Protocols
General Synthesis of Deuterated Amides
The synthesis of a deuterated compound like 2-Acetamido-N-methylacetamide-d8 would typically involve the use of deuterated starting materials in a standard amide bond formation reaction.
Example Synthetic Protocol:
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Starting Materials: Deuterated glycine (glycine-d5) and deuterated methylamine (methylamine-d3) would be required.
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Activation of Carboxylic Acid: The carboxylic acid group of N-acetylglycine-d5 (prepared by acetylation of glycine-d5) would first be activated. This can be achieved using a variety of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride.
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Amide Coupling: The activated N-acetylglycine-d5 is then reacted with methylamine-d3 in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran). The reaction is typically stirred at room temperature until completion.
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Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, commonly by recrystallization or column chromatography, to yield the final 2-Acetamido-N-methylacetamide-d8.
Analytical Methods
Standard analytical techniques would be employed to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR would show signals corresponding to the deuterium atoms. ¹³C NMR would provide information about the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact mass of the deuterated compound, which will be higher than its non-deuterated counterpart due to the presence of deuterium atoms.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the amide C=O and N-H (or N-D) stretching vibrations.
Visualizations
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a deuterated small molecule like 2-Acetamido-N-methylacetamide-d8.
As no specific biological signaling pathways involving 2-Acetamido-N-methylacetamide have been identified in the conducted research, a diagram for such a pathway cannot be provided at this time. The primary application of its deuterated form is as an internal standard in analytical chemistry, a role that does not involve direct interaction with biological signaling cascades.
Conclusion
2-Acetamido-N-methylacetamide-d8 serves as a valuable tool for researchers in drug development and other scientific fields requiring high-precision quantitative analysis. While specific experimental data for the deuterated compound is sparse, the well-characterized properties of its non-deuterated analog provide a solid foundation for its application. The general experimental workflows outlined in this guide can be adapted for the synthesis and analysis of this and similar deuterated small molecules. Further research into the biological effects of this class of compounds may reveal novel applications in the future.
